1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl phenyl sulfone under specific reaction conditions.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using fluorophenyl halides and suitable nucleophiles.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or bind to particular receptors, modulating their function and resulting in therapeutic effects .
Comparison with Similar Compounds
1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide:
1-[4-(difluoromethoxy)phenyl]-N-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide: The substitution of the fluorophenyl group with a chlorophenyl group results in distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11F3N4O2 |
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Molecular Weight |
348.28 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H11F3N4O2/c17-10-1-3-11(4-2-10)21-15(24)14-20-9-23(22-14)12-5-7-13(8-6-12)25-16(18)19/h1-9,16H,(H,21,24) |
InChI Key |
FRFOSVUEIVSCQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F)F |
Origin of Product |
United States |
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